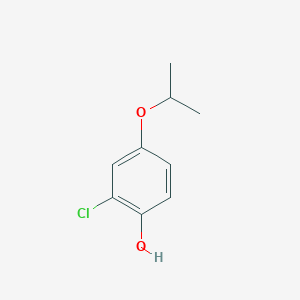

2-Chloro-4-(propan-2-yloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIVFJNNWOZEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Propan 2 Yloxy Phenol and Its Analogs

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of multi-substituted aromatic compounds to avoid the formation of undesired isomers. For 2-Chloro-4-(propan-2-yloxy)phenol, the key is to control the introduction of the chloro and isopropoxy groups at the C2 and C4 positions, respectively.

Nucleophilic Aromatic Substitution Approaches on Halogenated Phenols

One of the primary routes to synthesize aryl ethers is through nucleophilic aromatic substitution (SNAr). libretexts.org This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgopenstax.org

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including phenolic ethers. francis-press.comyoutube.commasterorganicchemistry.comyoutube.com This reaction involves the O-alkylation of a phenoxide with an alkyl halide. francis-press.com In the context of this compound, this can be approached by starting with 2-chlorohydroquinone. The phenoxide is generated using a base, which then acts as a nucleophile.

Recent advancements have focused on catalyst-mediated etherification to improve efficiency and reaction conditions. Copper-based catalysts, for instance, have been shown to facilitate the etherification of aryl halides. nih.gov These reactions can proceed under milder conditions and offer good yields. For example, the use of copper catalysts can enhance the reaction between a chlorophenol and an alcohol. patsnap.com Zirconium and hafnium polyhedral oligosilsesquioxane complexes have also been identified as effective homogeneous catalysts for the reductive etherification of hydroxybenzaldehydes to their corresponding isopropyl ethers in isopropanol. osti.gov Furthermore, acid catalysts like H3PW12O40 have been explored for the etherification of hydroxyl compounds. rsc.org

| Catalyst System | Substrate Example | Product | Yield | Reference |

| Copper-based | 2-chlorophenol (B165306) | 2-chlorophenoxy derivative | Moderate | patsnap.com |

| Zirconium/Hafnium POSS | Hydroxybenzaldehyde | Isopropyl ether derivative | Good | osti.gov |

| H3PW12O40 | Isosorbide | Isosorbide methyl ether | 80% | rsc.org |

A more direct and common approach within the Williamson ether synthesis framework is the base-promoted alkylation of a pre-chlorinated phenol (B47542) with an isopropyl halide. francis-press.com Starting with 2-chloro-4-hydroxyphenol, a suitable base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Subsequent reaction with an isopropyl halide, such as isopropyl bromide, yields the desired this compound. The choice of base is crucial; while strong bases like sodium hydride (NaH) are effective, milder bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) can also be used, particularly for more acidic phenols. youtube.comthieme-connect.de The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction. francis-press.com

A study on the synthesis of o-isopropoxyphenol from catechol and isopropyl bromide utilized sodium methoxide (B1231860) in methanol (B129727), demonstrating a simple work-up and a 63% yield. tandfonline.com Another protocol for the synthesis of 2-aryloxyethanols from phenols and 2-chloroethanol (B45725) was effectively promoted by K2CO3 in methanol under mild conditions. thieme-connect.de

| Base | Alkylating Agent | Solvent | Temperature | Outcome | Reference |

| Sodium Methoxide | Isopropyl Bromide | Methanol | Reflux | 63% yield of o-isopropoxyphenol | tandfonline.com |

| K2CO3 | 2-Chloroethanol | Methanol | Room Temp | Good yields of 2-aryloxyethanols | thieme-connect.de |

| Sodium Hydroxide | Isopropyl Halide | DMF/Acetone | Varies | Formation of phenolic ether | youtube.com |

Chlorination of Isopropoxy-Substituted Phenols

An alternative regioselective strategy involves introducing the chloro substituent after the ether linkage is already in place. This approach starts with 4-isopropoxyphenol.

Phenols and their ethers are highly activated towards electrophilic aromatic substitution, with the alkoxy group being a strong ortho-, para-director. wikipedia.orgwikipedia.org Starting with 4-isopropoxyphenol, the isopropoxy group at position 4 directs incoming electrophiles to the ortho positions (C2 and C6). nih.gov

Controlled chlorination is necessary to achieve mono-chlorination at the desired C2 position. The reaction of phenols with chlorine typically proceeds through a stepwise substitution at the ortho and para positions. gfredlee.comnih.gov The reaction rate is highly pH-dependent, with maximum rates often observed in the neutral to slightly alkaline range. gfredlee.com Various chlorinating agents can be employed, such as chlorine (Cl2) in a suitable solvent, or sulfuryl chloride (SO2Cl2). The reaction conditions, including temperature and catalyst, must be carefully controlled to prevent over-chlorination and the formation of dichlorinated or other byproducts. For instance, the chlorination of phenol can initially form 2- or 4-chlorophenol (B41353), which can then be further chlorinated to dichlorophenols. gfredlee.com

| Starting Material | Reagent | Key Consideration | Product | Reference |

| 4-Isopropoxyphenol | Chlorine (Cl2) | pH control, stoichiometry | 2-Chloro-4-isopropoxyphenol | gfredlee.comnih.gov |

| 4-Isopropoxyphenol | Sulfuryl Chloride (SO2Cl2) | Reaction temperature | 2-Chloro-4-isopropoxyphenol | wikipedia.org |

Phenol Protection and Deprotection in Complex Syntheses

In more complex multi-step syntheses, it may be necessary to temporarily protect the phenolic hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. google.com A variety of protecting groups are available for phenols, such as ethers (e.g., methyl, benzyl) or silyl (B83357) ethers. stackexchange.comrsc.org

| Protecting Group | Protection Reagent | Deprotection Condition | Application | Reference |

| Benzenesulfonyl | Benzenesulfonyl chloride | Pulverized KOH, t-BuOH in toluene | Withstands harsh conditions | tandfonline.comresearchgate.net |

| Methyl ether | Dimethyl sulfate/Methyl iodide | Boron tribromide | Milder deprotection | stackexchange.com |

| Acetyl | Acetic anhydride (B1165640) | Hydrazinolysis/Hydrolysis | Part of a multi-step synthesis | google.com |

Innovative Synthetic Techniques

Modern synthetic chemistry has moved towards greener, more efficient, and scalable methods. The synthesis of phenolic ethers like this compound has benefited significantly from these advancements, particularly through the adoption of microwave-assisted synthesis and continuous flow processing.

Microwave-Assisted Synthesis for Ether Formation

The formation of the ether linkage in this compound, typically achieved through a Williamson ether synthesis, can be dramatically accelerated using microwave irradiation. This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the bulk solution. nih.gov This is in contrast to conventional heating methods that rely on thermal conduction.

Microwave-assisted organic synthesis (MAOS) offers several advantages over traditional methods. A key benefit is the significant reduction in reaction time, often from hours to mere minutes. orgchemres.org This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of byproducts that may occur during prolonged reaction times. nih.gov For the synthesis of aryl ethers, a solvent-free approach under microwave conditions using a solid base like potassium carbonate has proven to be efficient and scalable. orgchemres.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours (e.g., 2-24 h) | Typically a few minutes (e.g., 3-15 min) nih.gov |

| Energy Source | Oil bath, heating mantle | Microwave irradiation (e.g., 200 W) nih.gov |

| Heating Mechanism | Conduction and convection | Direct molecular interaction with microwaves nih.gov |

| Yield | Moderate to good | Often higher due to reduced side reactions nih.govorgchemres.org |

| Conditions | Often requires high-boiling point solvents | Can be performed under solvent-free conditions orgchemres.org |

This table presents generalized data based on findings from microwave-assisted organic syntheses. nih.govorgchemres.org

Flow Chemistry and Continuous Processing in Phenolic Ether Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability.

For the synthesis of phenolic ethers, continuous flow reactors provide a highly efficient environment. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, making it possible to safely conduct highly exothermic reactions. The synthesis of phenolic glycol ethers has been successfully demonstrated in a continuous, nonaqueous process using a series of isothermal and adiabatic reactors. Multi-step syntheses of complex molecules have been orchestrated in a single, continuous network of flow reactors, often incorporating solid-supported reagents, catalysts, and scavengers to purify intermediates without the need for traditional work-up procedures. This "telescoped synthesis" approach significantly reduces production time and waste. mdpi.com

Derivatization Strategies for this compound Backbone

The this compound scaffold can be further elaborated to create a diverse library of compounds. Derivatization can be targeted at the aromatic ring, the isopropoxy moiety, or through the synthesis of advanced precursors.

Functionalization of the Aromatic Ring

Adding new functional groups to the aromatic ring of this compound requires overcoming the challenge of regioselectivity. The existing substituents—hydroxyl, chloro, and isopropoxy groups—direct incoming electrophiles to specific positions. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective installation of substituents.

Ortho-Functionalization : The position ortho to the phenolic hydroxyl group (C3) is a potential site for functionalization. However, the existing chlorine at C2 presents steric hindrance. Methodologies using directing groups, such as N-phenoxyacetamides, have been developed to achieve chemodivergent ortho-functionalization of phenols, yielding various products like allyl ethers or dienyl groups. nih.gov Palladium-catalyzed ortho-acetoxylation and arylation have also been achieved on 2-aryloxypyrimidines, which can be considered precursors to functionalized phenols. nih.gov

Meta-Functionalization : Functionalizing the C5 position (meta to the hydroxyl group) is particularly challenging due to the directing effects of the existing groups. Advanced strategies using specifically designed templates can overcome this hurdle. These templates bind to the phenolic oxygen and position a catalytic metal, such as palladium or ruthenium, to selectively activate a meta C-H bond for reactions like olefination or alkylation. nih.govnih.govresearchgate.net

Modifications of the Isopropoxy Moiety

The isopropoxy group, while generally stable, can be selectively cleaved to regenerate the phenol. This deprotection is a crucial step in multi-step syntheses where the phenolic hydroxyl needs to be masked.

The acidic cleavage of aryl alkyl ethers is a standard method. libretexts.orglibretexts.org Treatment with strong acids like HBr or HI results in the formation of a phenol and an alkyl halide. libretexts.orglibretexts.org For isopropyl aryl ethers, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) have been shown to be particularly effective. acs.orglookchem.com AlCl₃ can cleave isopropyl aryl ethers while leaving other ether groups, like methyl aryl ethers, intact, demonstrating its utility for selective deprotection. lookchem.com This selectivity is attributed to the relative stability of the isopropyl carbocation intermediate that forms during the cleavage process.

Table 2: Reagents for the Cleavage of Isopropyl Aryl Ethers

| Reagent | Conditions | Products | Selectivity Notes |

| HBr or HI | Aqueous solution, heat | Phenol and 2-bromopropane (B125204) or 2-iodopropane | General method for ether cleavage. libretexts.orglibretexts.org |

| BCl₃ | CH₂Cl₂ at 0 °C | Phenol and isopropyl chloride | Can also cleave methyl aryl ethers. lookchem.com |

| AlCl₃ | CH₂Cl₂ at room temperature | Phenol and isopropyl chloride | Shows selectivity for isopropyl ethers over methyl ethers. acs.orglookchem.com |

This table summarizes common deprotection methods for isopropyl aryl ethers. libretexts.orglibretexts.orgacs.orglookchem.com

Synthesis of Advanced Precursors and Intermediates

The synthesis of this compound can be approached from different starting materials, allowing for the strategic introduction of substituents at various stages. One logical precursor is 4-isopropoxyphenol, which can be synthesized via the Williamson ether synthesis from hydroquinone (B1673460) and an isopropyl halide. The subsequent challenge is the regioselective chlorination at the C2 position. Direct chlorination of 4-substituted phenols can be highly selective. For instance, the direct chlorination of 4-fluorophenol (B42351) with chlorine gas in the absence of a catalyst shows high selectivity for the 2-chloro product. A similar strategy could potentially be applied to 4-isopropoxyphenol.

Alternatively, one could start with 2-chlorophenol or 4-nitrophenol. If starting with 2-chlorophenol, the isopropoxy group would be introduced via etherification. If starting with 4-nitrophenol, the synthesis would involve chlorination to give 2-chloro-4-nitrophenol, followed by reduction of the nitro group to an amine, and subsequent conversion to the hydroxyl group via a Sandmeyer-type reaction, with the etherification step placed appropriately in the sequence. These multi-step routes offer opportunities to build complex analogs by modifying the intermediates along the synthetic pathway.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound and its analogs involves critical transformations where an understanding of the underlying reaction mechanisms is paramount for controlling product outcomes. This section delves into the mechanistic details of two key processes: the formation of the aryl ether linkage and the selective halogenation of the phenolic ring.

Elucidation of SNAr Pathways in Aryl Ether Formation

The formation of the propan-2-yloxy group on the phenolic ring can be achieved through a nucleophilic aromatic substitution (SNAr) pathway. The SNAr mechanism is a cornerstone of aryl ether synthesis, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. uomustansiriyah.edu.iqpressbooks.pub In the context of synthesizing a molecule like this compound, a potential pathway involves the reaction of a di-substituted halo-phenol with an isopropoxide nucleophile.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile (e.g., isopropoxide) on the carbon atom of the aromatic ring that bears the leaving group (a halogen). youtube.com This attack is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqnumberanalytics.com The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing substituents (like a chloro or nitro group) at the ortho or para positions to the site of substitution. wikipedia.orgpressbooks.pub These groups help to delocalize the negative charge of the intermediate, thereby lowering the activation energy of this step. uomustansiriyah.edu.iq

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent fast step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final aryl ether product. uomustansiriyah.edu.iq The order of reactivity for halogen leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the more electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. wikipedia.orguomustansiriyah.edu.iq

Recent computational and experimental studies have provided deeper insights, suggesting that the SNAr mechanism can exist on a spectrum between a stepwise pathway, involving a distinct Meisenheimer intermediate, and a concerted mechanism where bond formation and bond breaking occur in a single transition state. acs.org The specific pathway can be influenced by factors such as the electron affinity of the aryl halide substrate and the nature of the nucleophile. acs.org Furthermore, novel strategies, such as leveraging a transient radical substituent as a powerful electron-withdrawing group, have been shown to promote SNAr reactions on otherwise unactivated chlorophenols. osti.gov

Understanding Regioselectivity and Stereoselectivity in Phenolic Reactions

The synthesis of specifically substituted phenols like this compound requires precise control over the position of substituents on the aromatic ring (regioselectivity) and, for chiral analogs, their spatial arrangement (stereoselectivity).

Regioselectivity in Phenolic Reactions

The hydroxyl group of a phenol and the corresponding alkoxy group are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. This directing effect stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution.

In the synthesis of this compound, a key step could be the chlorination of 4-(propan-2-yloxy)phenol. The propan-2-yloxy group would direct the incoming electrophile (Cl+) to the positions ortho to it. Since the para position is already occupied, substitution will occur at one of the two equivalent ortho positions.

However, achieving high regioselectivity can be challenging, as electrophilic halogenation of activated phenols can sometimes lead to mixtures of isomers or polysubstitution. nsf.gov Research has focused on developing catalyst systems to control the regiochemical outcome. For instance, the use of Lewis basic selenoether catalysts in the chlorination of phenols with N-chlorosuccinimide (NCS) has been shown to provide excellent ortho-selectivity. nsf.gov This control is believed to arise from a specific interaction between the catalyst and the substrate, likely involving hydrogen bonding with the phenolic hydroxyl group, which directs the electrophile to the ortho position. nsf.gov Without such catalytic control, the chlorination of phenols typically favors the para isomer. scientificupdate.com

| Reaction Conditions | Catalyst | Ortho:Para Ratio | Reference |

|---|---|---|---|

| Uncatalyzed | None | ~1:4 - 1:10 (para favored) | nsf.govscientificupdate.com |

| NCS, CHCl3 | Lewis basic selenoether | >20:1 (ortho favored) | nsf.gov |

| NCS, CDCl3 | Thiourea catalyst 6 | up to 10:1 (ortho favored) | scientificupdate.com |

| NCS, CDCl3 | Thiourea catalyst 7 | up to 1:20 (para favored) | scientificupdate.com |

Stereoselectivity in Phenolic Reactions

While this compound itself is achiral, the synthesis of its chiral analogs, which may possess additional stereocenters, necessitates control over stereoselectivity. Stereoselective reactions are crucial in producing a single desired stereoisomer. ethz.ch This is often achieved through the use of chiral catalysts, chiral auxiliaries, or enzymes. ethz.chnih.gov

For instance, in the synthesis of chiral aryl ethers, enantioselective allylic etherification of phenols can be achieved using iridium-phosphoramidite complexes, yielding products with high enantioselectivity. organic-chemistry.org In reactions involving the creation of chiral alcohol moieties on analogs, enzymatic reductions of prochiral ketones using carbonyl reductases can provide access to specific enantiomers of alcohols with excellent optical purity. acs.org The development of chiral phosphoric acid catalysts has also enabled highly stereoselective reactions, such as the synthesis of axially chiral allenes from propargylic alcohols and phenolic nucleophiles. nih.gov These methodologies highlight the advanced strategies available for controlling stereochemistry in the synthesis of complex phenolic compounds.

Elucidation of Molecular Structure and Conformational Dynamics of 2 Chloro 4 Propan 2 Yloxy Phenol

Single Crystal X-ray Diffraction Analysis of Related Structures

The geometry of the phenol (B47542) ring in 2-Chloro-4-(propan-2-yloxy)phenol is expected to be largely planar, with minor deviations due to the substituents. The bond lengths and angles within the aromatic ring are influenced by the electronic effects of the chloro, hydroxyl, and isopropoxy groups. Theoretical studies on chlorophenols indicate that the presence of an electron-withdrawing chlorine atom can affect the C-C bond lengths within the ring and the C-O and O-H bond lengths of the hydroxyl group. researchgate.net

In a related structure, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, the C=N bond distance is noted to be 1.279 (4) Å. researchgate.net For another similar molecule, 2-Chloro-4-{(E)-[(4-chloro-phen-yl)imino]-meth-yl}phenol, the dihedral angle between the benzene (B151609) rings is 10.20 (10)°. nih.gov These values provide a reference for the types of geometric parameters that would be expected in the crystal structure of this compound.

Based on standard bond lengths and data from related structures, the following table presents expected bond parameters for this compound.

| Bond/Angle/Dihedral | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (phenol) Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C-C (ring) Bond Angle | ~120° |

| C-O-H Bond Angle | ~109° |

| C-O-C (ether) Bond Angle | ~118° |

| Cl-C-C-O Dihedral Angle | ~0° or ~180° (for planarity) |

Note: These are estimated values and would require experimental verification.

The arrangement of molecules in the crystalline lattice is governed by a variety of intermolecular forces. In related chlorophenol structures, crystal packing is often dominated by hydrogen bonding and other weak interactions. For instance, in the crystal structure of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, molecules are linked into zig-zag chains running parallel to the b-axis via intermolecular C-H···O hydrogen bonds. researchgate.net This type of chain formation is a common motif in the supramolecular assembly of phenolic compounds.

The supramolecular structure of this compound is likely to be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong O-H···O or O-H···Cl bonds. While intramolecular hydrogen bonding between the hydroxyl and the ortho-chloro substituent is possible, intermolecular hydrogen bonds are also expected to play a significant role in the crystal packing. In related structures, intermolecular C-H···O hydrogen bonds are observed. researchgate.net

Halogen Bonding: The chlorine atom can participate in halogen bonding (Cl···O or Cl···Cl interactions). For example, intermolecular Br···Cl and Cl···Cl interactions with distances of 3.5289 (11) Å and 3.5042 (12) Å, respectively, are present in the crystal structure of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. researchgate.net

π-π Stacking: Aromatic rings in phenolic compounds often engage in π-π stacking interactions, which contribute to the stability of the crystal structure. scirp.orgresearchgate.net These interactions can be in a parallel-displaced or T-shaped arrangement. researchgate.net In 2-Chloro-4-{(E)-[(4-chloro-phen-yl)imino]-meth-yl}phenol, weak π-π stacking interactions with a centroid-centroid distance of 3.757 (1) Å are observed. nih.gov Substituents on the aromatic ring can influence the strength of these interactions. acs.org

Gas-Phase and Solution-Phase Conformational Studies

In the gas and solution phases, this compound exhibits conformational flexibility, primarily arising from the rotation of the isopropoxy group and the potential for intramolecular hydrogen bonding.

The isopropoxy group attached to the phenol ring can adopt different conformations through rotation around the C(aryl)-O(ether) bond. The relative orientation of the isopropyl group with respect to the phenol ring will be influenced by steric hindrance and electronic interactions with the adjacent chloro and hydroxyl groups. The rotational barrier will determine the population of different rotational isomers at a given temperature. Studies on similar substituted phenols have shown that different conformers can have distinct spectroscopic signatures. researchgate.net

A key feature of 2-chlorophenols is the potential for an intramolecular hydrogen bond between the hydroxyl group and the ortho-chlorine atom (O-H···Cl). rsc.orgdoubtnut.comvedantu.com Theoretical and spectroscopic studies have indicated the presence of a weak intramolecular hydrogen bond in 2-chlorophenol (B165306). researchgate.netrsc.org This interaction leads to the formation of a five-membered ring and can influence the acidity and reactivity of the phenol. researchgate.netvedantu.com The existence of this intramolecular bond often results in a preference for the cis conformation, where the hydroxyl hydrogen is directed towards the chlorine atom. acs.org This intramolecular interaction would likely persist in the gas and solution phases for this compound.

Tautomeric Equilibria in Related Phenolic Systems

Tautomerism is a phenomenon in which a single chemical compound exists in two or more interconvertible forms that are constitutional isomers, differing in the position of a proton and a double bond. fiveable.meyoutube.comlibretexts.org In phenolic systems, the most significant tautomeric relationship is the keto-enol equilibrium between the phenol (enol) form and its corresponding keto form, a cyclohexadienone. quora.comyoutube.com

For the parent compound, phenol, the equilibrium lies overwhelmingly toward the enol form. quora.comwikipedia.org The aromaticity of the benzene ring provides substantial stabilization to the enol tautomer. youtube.comyoutube.comstackexchange.com The conversion to the keto form involves the loss of this aromatic stabilization, which is energetically highly unfavorable. wikipedia.orgstackexchange.com Consequently, the equilibrium constant for the enolization of cyclohexadienone to phenol is estimated to be around 10¹³, indicating that at any given moment, only a minuscule fraction—about one in ten trillion molecules—exists in the keto form. quora.comwikipedia.org This equilibrium is dynamic and can be catalyzed by trace amounts of acids or bases. libretexts.org

The general equilibrium between the keto and enol tautomers of phenol is represented as follows:

Figure 1: Keto-Enol Tautomerism in Phenol.

Despite the strong preference for the enol form, several structural and environmental factors can influence the position of the tautomeric equilibrium in substituted phenolic systems.

Factors Influencing Tautomeric Equilibrium:

Aromaticity: The primary driving force for the stability of the enol form in simple phenols is the preservation of aromaticity. youtube.comwikipedia.org Any structural feature that diminishes the energetic penalty of losing aromaticity can increase the proportion of the keto tautomer.

Substituents: The nature and position of substituents on the aromatic ring can impact the relative stability of the tautomers. Electron-donating groups, such as alkoxy (-OR) and alkyl groups, increase the electron density on the aromatic ring. mdpi.com Conversely, electron-withdrawing groups, like halogens (-Cl) or nitro groups (-NO2), decrease it. mdpi.com These electronic effects can differentially stabilize or destabilize the keto and enol forms. For instance, studies on substituted phenols have shown that additional hydroxyl groups can favor the keto tautomer. wikipedia.org

Annulation: Fusing additional rings to the phenolic system, as seen in naphthols, can also shift the equilibrium more toward the keto form compared to simple monocyclic phenols. wikipedia.org

Deprotonation: The removal of the phenolic proton to form a phenolate (B1203915) (or phenoxide) anion results in an enolate that is significantly stabilized by aromaticity. wikipedia.org While the phenolate anion is a hybrid of resonance structures, this process is distinct from the keto-enol tautomerism of the neutral phenol molecule.

Solvent Effects: The polarity of the solvent can play a role in tautomeric equilibria. Computational studies on other keto-enol systems have shown that the relative energies and, therefore, the stability of the tautomers can change with the solvent environment. orientjchem.org

In the context of this compound, the molecule possesses an electron-withdrawing chloro group and an electron-donating isopropoxy group. mdpi.com The interplay of these substituents' inductive and resonance effects would modulate the electron density of the aromatic ring and potentially influence the stability of any transient keto tautomers relative to the parent phenol. However, consistent with the general principles of phenol tautomerism, the enol form of this compound is expected to be the vastly predominant species due to the stability conferred by its aromatic system.

The table below summarizes the key tautomeric forms for phenol and their relative stability.

| Tautomer Name | Structure | Key Features | Relative Stability |

| Phenol (Enol form) | Aromatic, Hydroxyl group | Highly Stable | |

| Cyclohexa-2,4-dienone (Keto form) | Non-aromatic, Carbonyl group | Highly Unstable | |

| Cyclohexa-2,5-dienone (Keto form) | Non-aromatic, Carbonyl group | Highly Unstable |

Table 1: Tautomeric Forms of Phenol.

Advanced Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the elucidation of molecular structures. For 2-Chloro-4-(propan-2-yloxy)phenol, the combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for unambiguous signal assignment.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Data

While specific data is unavailable, predicted chemical shifts can be inferred from related structures. For instance, in ¹H NMR, the aromatic protons would appear as a distinct set of signals, with their coupling patterns revealing their relative positions. The isopropyl group would be characterized by a septet for the CH proton and a doublet for the two methyl groups. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| OH | Variable | br s |

| Aromatic H | 6.8 - 7.2 | m |

| O-CH(CH₃)₂ | 4.4 - 4.6 | septet |

| O-CH(CH₃)₂ | 1.2 - 1.4 | d |

Note: These are estimated values and require experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 145 - 150 |

| C-Cl | 120 - 125 |

| C-O-isopropyl | 150 - 155 |

| Aromatic C | 115 - 130 |

| O-C H(CH₃)₂ | 70 - 75 |

| O-CH(C H₃)₂ | 20 - 25 |

Note: These are estimated values and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the conformation, particularly the orientation of the isopropoxy group relative to the aromatic ring.

Variable Temperature NMR Studies for Conformational Exchange

The isopropoxy group attached to the phenol (B47542) ring may exhibit restricted rotation, potentially leading to the existence of different conformers at room temperature. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. By recording NMR spectra at different temperatures, it would be possible to observe the coalescence of signals, from which the energy barrier for the conformational exchange could be calculated. Such studies have been effectively used to understand rotational isomerism in similar substituted aromatic compounds.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The combination of FT-IR and FT-Raman spectroscopy offers a more complete picture of the vibrational modes.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound would be characterized by several key bands. The O-H stretching vibration of the phenolic group would appear as a broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-O stretching of the phenol and the ether linkage would be found in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum. The various C-H stretching and bending vibrations of the aromatic ring and the isopropyl group would also be present. Spectroscopic data for 2-Isopropoxyphenol provides a reference for the isopropoxy and phenol group vibrations. nih.govchemicalbook.com

Table 3: Anticipated Fundamental Vibrational Modes for this compound

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenol/Ether) | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: These are estimated ranges and require experimental verification.

Correlation with Theoretical Vibrational Frequencies

To support the assignment of experimental vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) are often performed. By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. While no specific theoretical studies for this compound were found, this approach has been successfully applied to a wide range of substituted phenols. oregonstate.edu The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, allowing for a more accurate correlation with the experimental FT-IR and FT-Raman spectra.

Analysis of Characteristic Functional Group Frequencies (e.g., C-Cl stretching, C-O-C ether stretching)

The vibrational spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary functional groups: the chloro, ether, and phenol moieties.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is anticipated to appear in the fingerprint region of the infrared (IR) spectrum. For chloro-substituted benzene (B151609) derivatives, this stretching mode typically falls in the range of 800-600 cm⁻¹. The precise position of the band can be influenced by the substitution pattern on the aromatic ring and the presence of other functional groups.

C-O-C Ether Stretching: The isopropyl ether group introduces two characteristic carbon-oxygen stretching vibrations: an asymmetric and a symmetric stretch. The asymmetric C-O-C stretching vibration is generally strong and is expected to be observed in the 1260-1200 cm⁻¹ region for aryl alkyl ethers. The symmetric C-O-C stretching vibration is typically weaker and appears at a lower frequency.

A comparative look at related phenolic compounds shows that C-OH stretching vibrations are often assigned to a band near 1250 cm⁻¹. nih.gov For instance, in various chloro-methyl phenols, this mode has been identified around this wavenumber. nih.gov

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Phenol | O-H Stretch | 3600-3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Isopropyl | C-H Stretch (aliphatic) | 3000-2850 | Medium to Strong |

| Ether | C-O-C Asymmetric Stretch | 1260-1200 | Strong |

| Phenol | C-OH Stretch | ~1250 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong |

| Chloroalkane | C-Cl Stretch | 800-600 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic spectrum of this compound is governed by the electronic transitions within the substituted benzene ring.

Electronic Absorption Bands and Transitions

Phenol and its derivatives typically exhibit two main absorption bands in the UV region, which arise from π → π* transitions of the aromatic system. For phenol itself, these bands are observed around 210 nm and 270 nm. The substitution on the benzene ring in this compound is expected to cause a bathochromic (red) shift in these absorption maxima.

The presence of the chloro and isopropyloxy groups, both of which have lone pairs of electrons, can lead to increased conjugation with the aromatic π-system, thereby lowering the energy required for the π → π* transitions. For example, studies on 2-chlorophenol (B165306) show absorption maxima that are influenced by the substituent. google.com

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of UV-Vis absorption bands with a change in the polarity of the solvent. This effect is anticipated for this compound due to the polar nature of the hydroxyl and ether functional groups, which can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.

In polar protic solvents, such as ethanol (B145695) or methanol (B129727), hydrogen bonding to the phenolic oxygen and the ether oxygen can stabilize both the ground and excited states, but often to different extents. This differential stabilization leads to shifts in the absorption maxima. For many phenolic compounds, a switch from a nonpolar to a polar solvent results in a shift in the λmax. The study of other substituted phenols in solvents like methanol and dimethyl sulfoxide (B87167) (DMSO) has demonstrated these solvatochromic shifts. google.com The magnitude and direction of the shift (hypsochromic or bathochromic) would provide insight into the change in the dipole moment of the molecule upon electronic excitation.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Propan 2 Yloxy Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular parameters that offer insights into the behavior and reactivity of compounds like 2-Chloro-4-(propan-2-yloxy)phenol.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using a specified basis set, such as 6-311++G(d,p), the calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For this compound, this would involve defining the spatial relationship between the phenol (B47542) ring, the chlorine atom, and the isopropoxy group. The resulting optimized structure provides crucial information on the molecule's shape and steric hindrance.

Table 1: Representative Optimized Geometric Parameters for a Phenolic Compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O (phenol) | 1.37 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-O (ether) | 1.38 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-O-H | 109.0° |

| Dihedral Angle | C-C-O-C | 120.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Visualization of these orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions indicate electron-deficient areas with positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP surface would likely show a negative potential around the phenolic oxygen and the chlorine atom, and a positive potential near the hydroxyl hydrogen.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. The Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational motions of the atoms, such as stretching, bending, and torsional modes. This allows for a detailed interpretation of the experimental vibrational spectra.

Thermochemical Parameters and Stability Analyses

DFT calculations can also be used to determine various thermochemical parameters of a molecule at a given temperature and pressure. These parameters include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These values are crucial for understanding the thermodynamic stability of the molecule and for predicting the feasibility and spontaneity of chemical reactions involving the compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are powerful tools derived from the electronic structure of a molecule, offering quantitative measures of its reactivity and stability. These descriptors are calculated using methods like Density Functional Theory (DFT), which has become a standard for its balance of accuracy and computational cost.

Fukui Functions for Local Reactivity Prediction

The Fukui function, ƒ(r), is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site in a molecule. wikipedia.org

For this compound, the Fukui functions can predict the regioselectivity of its reactions. The function ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates its propensity to donate an electron (electrophilic attack). The radical attack susceptibility is described by ƒ0(r).

Table 1: Predicted Reactive Sites in this compound based on Analogous Compounds

| Atomic Site | Predicted Susceptibility to Electrophilic Attack | Predicted Susceptibility to Nucleophilic Attack |

| Carbon atoms ortho to the -OH group | Moderate | Low |

| Carbon atoms meta to the -OH group | Low | Moderate |

| Carbon atom attached to Chlorine | Low | High |

| Oxygen of the hydroxyl group | High | Low |

| Oxygen of the propan-2-yloxy group | High | Low |

This table is illustrative and based on general principles of reactivity for substituted phenols. Specific computational studies are required for precise Fukui function values.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors provide a general overview of a molecule's reactivity. researchgate.netresearchgate.netnih.gov These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to a change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity. Softness is the reciprocal of hardness.

Electronegativity (χ) : This is the power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

Studies on related phenolic compounds like eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol) have utilized these descriptors to understand their electronic properties and reactivity. scispace.comijsrst.comresearchgate.net For this compound, the presence of the electronegative chlorine atom is expected to influence these global reactivity parameters.

Table 2: Conceptual Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Expected Trend/Value |

| HOMO Energy (EHOMO) | - | Relatively high due to the electron-donating -OH and -OR groups |

| LUMO Energy (ELUMO) | - | Lowered by the electron-withdrawing -Cl group |

| Energy Gap (ΔE = ELUMO - EHOMO) | - | Moderate, indicating moderate reactivity |

| Ionization Potential (I ≈ -EHOMO) | - | Moderate |

| Electron Affinity (A ≈ -ELUMO) | - | Moderate |

| Electronegativity (χ ≈ (I+A)/2) | - | Relatively high |

| Chemical Hardness (η ≈ (I-A)/2) | - | Moderate |

| Chemical Softness (S = 1/2η) | - | Moderate |

| Electrophilicity Index (ω = χ²/2η) | - | Moderate to high |

Note: The values in this table are qualitative predictions based on the functional groups present in the molecule. Precise values require specific DFT calculations.

Advanced Computational Techniques

Beyond static calculations of reactivity, advanced computational techniques can simulate the dynamic behavior of molecules, providing a more comprehensive understanding of their properties.

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, especially for smaller molecules. rsc.org

For a molecule like this compound, ab initio calculations can be employed to obtain a very precise geometry and to calculate its electronic properties with high accuracy. These methods are computationally more demanding than DFT, but they can serve as a benchmark for less expensive methods. Theoretical studies on the reactions of 2-chlorophenol (B165306) have utilized such methods to understand reaction mechanisms. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.govacs.orgacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, solvent effects, and dynamic interactions of a molecule.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the propan-2-yloxy side chain. The rotation around the C-O bonds can lead to different conformers, which may have different reactivities and biological activities. MD simulations in a solvent, such as water, can also provide insights into how the molecule interacts with its environment and how solvation affects its structure and properties. Studies on phenol in aqueous solutions have demonstrated the utility of MD simulations in understanding hydration and hydrogen bonding. acs.orgacs.org

Mechanistic Pathways of Chemical Transformations of 2 Chloro 4 Propan 2 Yloxy Phenol

Hydrolytic Cleavage of the Ether Linkage

The ether linkage in 2-Chloro-4-(propan-2-yloxy)phenol, while generally stable, can be cleaved under specific hydrolytic conditions. The mechanism of this cleavage is highly dependent on the pH of the medium.

Acid-catalyzed hydrolysis of the isopropyloxy ether proceeds via protonation of the ether oxygen, which converts the alkoxy group into a better leaving group. This mechanism is analogous to the acid-catalyzed cleavage of other aryl ethers.

Reaction Scheme: Acid-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of aryl ethers is generally a difficult reaction that requires harsh conditions. Unlike alkyl ethers, the cleavage of the aryl-oxygen bond is disfavored due to the high energy of the resulting phenoxide and the instability of the aryl anion that would need to be displaced. The ether in this compound is similarly resistant to cleavage by bases under standard conditions. The reaction does not typically proceed because the hydroxide (B78521) ion is a poor nucleophile for this type of substitution, and the phenoxide that would be formed is not a sufficiently good leaving group. Significant energy input, such as high temperatures and pressures, would be necessary to facilitate this transformation, which often leads to decomposition and a mixture of products. researchgate.net

Electrophilic Reactions on the Aromatic Ring

Nitration: Nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The directing effects of the substituents (-OH > -OPrⁱ > -Cl) dictate that substitution will occur preferentially at the positions ortho and para to the hydroxyl group. Since the para position is occupied by the isopropyloxy group, and one ortho position is blocked by chlorine, the primary site for nitration is the carbon atom at position 6. Substitution at position 5, ortho to the isopropyloxy group, is also possible but less favored due to steric hindrance and the weaker directing power of the ether group compared to the hydroxyl group. Studies on similar chlorophenols confirm that nitration occurs selectively at available positions activated by the hydroxyl group. nih.govijcce.ac.irdergipark.org.tr

Sulfonation: Sulfonation involves the reaction of the phenol (B47542) with concentrated sulfuric acid or fuming sulfuric acid (oleum), introducing a sulfonic acid (-SO₃H) group. masterorganicchemistry.com The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H). masterorganicchemistry.com Similar to nitration, the position of sulfonation is controlled by the directing groups. The reaction is temperature-dependent; at lower temperatures, the ortho-product (substitution at position 6) is often favored kinetically, while at higher temperatures, the thermodynamically more stable para-product can be formed if the position is available. In this case, with the para position blocked, substitution is expected to occur at position 6. Sulfonation of phenols is a well-established reaction, with temperature being a key factor in controlling the isomeric product distribution. mlsu.ac.inyoutube.com

Table 1: Predicted Major Products of Electrophilic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-6-nitro-4-(propan-2-yloxy)phenol |

The activated ring of this compound readily undergoes halogenation (e.g., chlorination or bromination) even without a Lewis acid catalyst. The reaction with aqueous bromine, for instance, is typically rapid. The substitution pattern follows the same principles of electrophilic aromatic substitution, with the hydroxyl group being the dominant director. Halogenation will occur at the most activated, sterically accessible position, which is position 6. If forcing conditions or excess halogenating agent are used, further substitution could potentially occur at position 5, leading to di-halogenated products. The direct halogenation of substituted phenols is a common method, though controlling the extent of halogenation can be challenging due to the high reactivity of the phenol ring. mlsu.ac.in

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SₙAr) of the chlorine atom in this compound is generally difficult under standard conditions. Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups (such as -NO₂) in the ortho and/or para positions. libretexts.org

The molecule this compound lacks such strong electron-withdrawing groups. The hydroxyl and isopropyloxy groups are electron-donating, which further deactivates the ring toward nucleophilic attack. Therefore, the direct displacement of the chlorine atom by common nucleophiles via the addition-elimination (SₙAr) mechanism is not a facile process.

However, substitution can be achieved under specific and often harsh conditions. For instance, reactions with very strong bases at high temperatures can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org More recently, transition-metal-catalyzed methods, often using palladium or copper catalysts, have been developed to facilitate the substitution of aryl chlorides with a wide range of nucleophiles under milder conditions. youtube.com Additionally, novel strategies involving the generation of a phenoxyl radical can activate halophenols toward nucleophilic substitution. osti.govnih.gov These advanced methods could potentially be applied to replace the chlorine atom in this compound.

SNAr Mechanisms with Various Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings. Traditionally, this mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgqorganica.es In this compound, the chloro group is a weak deactivator, while the hydroxyl and isopropoxy groups are activators, making the ring electron-rich and generally not conducive to classical SNAr reactions. libretexts.org

However, recent research has unveiled alternative SNAr pathways for electron-rich halophenols. One such mechanism involves a radical-chain process initiated by the homolysis of the O-H bond of the phenol. osti.gov This generates a phenoxyl radical, which acts as a powerful open-shell electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. osti.gov The subsequent steps involve the attack of a nucleophile, displacement of the chloride, and propagation of the radical chain. osti.gov This homolysis-enabled electronic activation provides a route for the substitution of the chloro group with various nucleophiles under milder conditions than traditionally expected. osti.gov

The feasibility of this radical-mediated SNAr pathway has been demonstrated with a range of nucleophiles, particularly carboxylates. osti.gov The reaction proceeds efficiently with both electron-rich and electron-poor aryl carboxylates, as well as alkyl carboxylates. osti.gov

Table 1: Examples of Nucleophiles in the SNAr of Related Chlorophenols

| Nucleophile (R-COOH) | Product (R-COO-Ar) Yield (%) |

|---|---|

| Benzoic acid | 76 |

| 4-Methoxybenzoic acid | 85 |

| 4-(Trifluoromethyl)benzoic acid | 78 |

| 2-Naphthoic acid | 75 |

| Pivalic acid | 65 |

Data derived from studies on analogous chlorophenol substrates under radical-mediated SNAr conditions. osti.gov

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a distinct Meisenheimer intermediate, particularly with good leaving groups like chloride. nih.gov

Elimination-Addition (Benzyne) Mechanisms if Applicable

For aryl halides that lack strong electron-withdrawing groups, an alternative pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. pressbooks.pub This mechanism is typically favored under conditions of high temperature and/or the use of a very strong base, such as sodium amide (NaNH₂). pressbooks.pub

The mechanism involves the deprotonation of the aromatic ring at a position ortho to the halogen by a strong base, followed by the elimination of the halide to form a triple bond within the benzene (B151609) ring (benzyne). pressbooks.pubnih.gov The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation yields the final product. nih.gov A notable feature of the benzyne mechanism is that the incoming nucleophile can attach to the carbon that originally bore the leaving group or to the adjacent carbon, often leading to a mixture of regioisomers. wikipedia.org

Given the structure of this compound, which does not possess strong electron-withdrawing groups, the benzyne mechanism is a plausible transformation pathway under forcing conditions with a strong base. The presence of the isopropoxy and hydroxyl groups would influence the regioselectivity of the initial deprotonation and the subsequent nucleophilic attack on the benzyne intermediate. The reaction of alcohols with benzyne intermediates has been shown to lead to the formation of aryl ethers. nih.gov

Oxidative Transformations

The phenolic ring of this compound is susceptible to oxidation, which can lead to a variety of products through different mechanistic pathways.

Phenols are readily oxidized, and one of the common outcomes is the formation of quinones. libretexts.org The oxidation of phenols can proceed through one-electron or two-electron pathways. One-electron oxidation generates a phenoxyl radical, which can then undergo further reactions. Two-electron oxidation can directly lead to the formation of quinone-type structures.

The oxidation of substituted phenols, including chlorophenols, can be achieved using various oxidizing agents such as chromic acid or electrochemically. libretexts.orgnih.gov For this compound, oxidation would likely target the aromatic ring, potentially leading to a benzoquinone derivative. The isopropoxy group at the para position would be expected to be retained or could be cleaved under harsh oxidative conditions.

Oxidative coupling is another potential transformation for phenols, leading to the formation of C-C or C-O bonds between two phenolic units. nih.gov This process is often mediated by metal-based reagents or enzymes and proceeds through radical intermediates. nih.govnih.gov For this compound, oxidative coupling could result in the formation of biphenol or diphenylether derivatives.

Side-chain oxidation typically refers to the oxidation of alkyl groups attached to an aromatic ring. libretexts.org A common requirement for this reaction is the presence of at least one benzylic hydrogen, which is susceptible to radical attack. libretexts.orgyoutube.com The alkyl side-chain is often oxidized to a carboxylic acid group. libretexts.org

In the case of this compound, the side chain is an isopropoxy group, an ether linkage. This is not a typical alkyl side chain. While it lacks a benzylic hydrogen in the classical sense, the tertiary carbon of the isopropyl group is a potential site for oxidation, although this would require harsh conditions and could lead to the cleavage of the ether bond. The oxidation of phenol ethers can be more difficult compared to phenols themselves due to the absence of the easily oxidizable phenolic proton. wikipedia.org Under strong oxidizing conditions, cleavage of the ether linkage to regenerate a hydroquinone-like species, which is then further oxidized, is a possible pathway.

Environmental Fate and Degradation Pathways of 2 Chloro 4 Propan 2 Yloxy Phenol

Photolytic Degradation Mechanisms in Aquatic Environments

In aquatic environments, the degradation of 2-Chloro-4-(propan-2-yloxy)phenol can be initiated by the absorption of light, leading to either direct or indirect photolysis.

Direct Photolysis Pathways

Direct photolysis involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent chemical breakdown. While specific studies on the direct photolysis of this exact compound are limited, the general principles of chlorophenol photochemistry suggest that cleavage of the carbon-chlorine bond is a likely primary step. This process would result in the formation of a phenolic radical and a chlorine radical. The phenolic radical can then undergo further reactions, such as dimerization or reaction with other molecules in the aquatic environment.

Indirect Photolysis via Reactive Species

Indirect photolysis is often a more significant degradation pathway for phenolic compounds in natural waters. This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated by the photochemical reactions of other substances present in the water, like dissolved organic matter and nitrate (B79036) ions.

The rate of indirect photolysis is enhanced by the presence of sensitizers. For instance, in the presence of hydrogen peroxide (H₂O₂), the photodegradation of similar compounds like 2-chlorophenol (B165306) and 4-chlorophenol (B41353) is significantly accelerated. researchgate.nettsijournals.com This is due to the photolytic cleavage of H₂O₂ to form highly reactive hydroxyl radicals, which can then attack the aromatic ring of the phenol (B47542). This process can lead to hydroxylation, dechlorination, and eventual ring cleavage, breaking down the parent compound into smaller, often less toxic, molecules.

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the breakdown of this compound in both soil and aquatic environments. The degradation can occur under both aerobic and anaerobic conditions, involving different enzymatic pathways.

Aerobic Degradation Mechanisms

Under aerobic conditions, bacteria can utilize this compound as a source of carbon and energy. The initial step in the aerobic degradation of many chlorophenols involves the enzymatic hydroxylation of the aromatic ring, often catalyzed by monooxygenase enzymes. frontiersin.orgmdpi.com This is followed by cleavage of the aromatic ring, which can occur through either the ortho- or meta-cleavage pathway. frontiersin.orgmdpi.com

For example, in the degradation of the related compound 2-chloro-4-aminophenol by Arthrobacter sp., the process is initiated by a deaminase, which converts the parent compound into chlorohydroquinone (B41787). nih.govnih.gov This intermediate is then dehalogenated to hydroquinone (B1673460), which subsequently undergoes ring cleavage. nih.govnih.gov Similarly, the degradation of 2,4-dichlorophenol (B122985) often proceeds through the formation of 3,5-dichlorocatechol, which is then subject to ortho-cleavage. nih.govnih.gov

Anaerobic Degradation Mechanisms (e.g., Reductive Dechlorination, Denitrification)

In the absence of oxygen, different microbial consortia and metabolic pathways are responsible for the degradation of chlorinated phenols. A key process is reductive dechlorination, where the chlorine atom on the aromatic ring is replaced by a hydrogen atom. wikipedia.org This process is often the initial and rate-limiting step in the anaerobic breakdown of many chlorinated aromatic compounds. nih.gov

For instance, the anaerobic degradation of 2,4-dichlorophenol has been shown to proceed via dechlorination to 4-chlorophenol, which is then further dechlorinated to phenol. nih.gov This process can be carried out by various bacteria, including species of Anaeromyxobacter, which can use an electrode as an electron donor for the reductive dechlorination of 2-chlorophenol to phenol. nih.gov The resulting phenol can then be further metabolized under anaerobic conditions, potentially through carboxylation to benzoate, which is subsequently degraded to methane (B114726) and carbon dioxide. nih.gov The presence of other electron acceptors, such as nitrate, can influence these pathways. For example, nitrate can compete with 2-chlorophenol as an electron acceptor, thereby inhibiting its dechlorination. nih.gov

Identification of Microbial Degradation Intermediates and Metabolites

The identification of intermediate compounds is crucial for understanding the complete degradation pathway and assessing the potential for the formation of more toxic byproducts. Several analytical techniques are employed to identify these metabolites.

In the aerobic degradation of compounds structurally similar to this compound, a common intermediate is a catechol derivative. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by various bacteria leads to the formation of 2,4-dichlorophenol, which is then converted to 3,5-dichlorocatechol. nih.gov Further degradation proceeds through ring cleavage to form compounds like 2,4-dichloro-cis,cis-muconate. nih.gov

Under anaerobic conditions, the primary intermediates are typically less chlorinated phenols. Studies on 2,4-dichlorophenol have identified 4-chlorophenol and subsequently phenol as key intermediates. nih.govnih.gov In the degradation of 2-chloro-4-aminophenol, intermediates such as chlorohydroquinone and hydroquinone have been identified. nih.govnih.gov

The following table summarizes the identified degradation intermediates for related chlorophenolic compounds, providing insight into the potential metabolites of this compound.

| Parent Compound | Degradation Condition | Identified Intermediates/Metabolites |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aerobic | 2,4-Dichlorophenol, 3,5-Dichlorocatechol, 2,4-Dichloro-cis,cis-muconate nih.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Anaerobic | 4-Chlorophenol, Phenol, Benzoate, Acetate nih.gov |

| 2-Chlorophenol (2-CP) | Anaerobic | Phenol nih.govnih.gov |

| 2-Chloro-4-aminophenol (2C4AP) | Aerobic | Chlorohydroquinone, Hydroquinone, γ-Hydroxymuconic semialdehyde nih.govnih.gov |

| 2,6-Dichloro-4-nitrophenol (2,6-DCNP) | Aerobic | 6-Chlorohydroxyquinol nih.gov |

Enzymatic Systems Involved in Biotransformation

There is no specific information in the reviewed literature detailing the enzymatic systems involved in the biotransformation of this compound.

Hydrolytic Degradation in Environmental Compartments

Data on the hydrolytic degradation of this compound in various environmental compartments (e.g., water, soil) is not available in the public domain.

Environmental Factors Influencing Degradation Kinetics and Pathways

Specific studies on how environmental factors influence the degradation kinetics and pathways of this compound are absent from the available scientific literature.

Influence of pH and Redox Potential

While the degradation of other phenols and chlorophenols is known to be pH-dependent, no studies were found that specifically investigate the influence of pH and redox potential on the degradation of this compound. nih.govresearchgate.netajol.info

Impact of Co-substrates and Microbial Communities

There is no available research on the impact of co-substrates or specific microbial communities on the biodegradation of this compound. For other chlorophenols, the presence of co-substrates like phenol can inhibit degradation, and degradation is often carried out by defined mixed microbial cultures. nih.govnih.govnih.gov

Further research and empirical studies are necessary to elucidate the environmental behavior of this compound and to understand its persistence, potential for bioaccumulation, and transformation products.

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis Non Clinical

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

QSAR models are statistical tools that correlate the physicochemical properties of chemical structures with their biological activities or chemical reactivity. nih.gov These models are instrumental in predicting the behavior of new compounds and understanding the structural features that drive their activity.

The development of predictive QSAR models for phenols and their derivatives often involves the use of various molecular descriptors that quantify different aspects of the molecule's structure. These descriptors typically fall into categories such as lipophilic, electronic, and steric parameters. For instance, studies on chlorophenols have utilized descriptors like the n-octanol/water partition coefficient (log K(ow)), Hammett constant (sigma), acid dissociation constant (pKa), and molecular connectivity indices to predict their toxicity. nih.gov

The general equation for such a model can be represented as: log(1/C) = a * Descriptor1 + b * Descriptor2 + ... + c where 'C' is the concentration required for a specific biological effect, and 'a', 'b', and 'c' are constants derived from the regression analysis.

| QSAR Model Type | Key Molecular Descriptors | Predicted Endpoint | Statistical Method |

| Toxicity of Chlorophenols | log K(ow), sigma D(g) | Cytotoxicity (LC50) | Regression Analysis, CoMFA, CoMSIA |

| Toxicity of Phenol (B47542) Derivatives | Quantum Topological Molecular Similarity (QTMS) indices | Toxicity to various strains | Partial Least Squares (PLS) with Genetic Algorithms (GA) |

| Radical-based Toxicity of Phenols | Homolytic Bond Dissociation Energy (BDE), log P | Cytotoxicity | Regression Analysis |

The interpretation of QSAR models provides valuable information about the structural features that influence the chemical reactivity of compounds like 2-Chloro-4-(propan-2-yloxy)phenol. The presence of a chlorine atom and a propan-2-yloxy group on the phenol ring significantly alters its electronic and lipophilic properties.

The chlorine atom, being an electron-withdrawing group, can affect the acidity of the phenolic hydroxyl group and influence the molecule's ability to participate in electronic interactions. nih.gov The propan-2-yloxy group, on the other hand, is a bulky and lipophilic substituent that can impact the molecule's partitioning behavior and steric interactions with biological targets. nih.gov

QSAR studies on chlorophenols have shown that lipophilicity (represented by log K(ow)) is a dominant factor in determining their toxicity. nih.gov This suggests that the ability of the molecule to partition into biological membranes is a critical step in its mechanism of action. Furthermore, the electronic properties of the phenolic hydroxyl group are also significant, indicating its role in the compound's reactivity. nih.gov The inductive and resonance effects of substituents like the chloro and propan-2-yloxy groups can be described by the resulting QSAR models. nih.gov

Molecular Docking Studies for Non-Covalent Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for elucidating the binding modes of ligands with receptors or enzymes.

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, studies on similar phenol derivatives provide a framework for understanding its potential interactions. For example, molecular docking of chlorophenol derivatives has been performed with various protein targets to investigate their biological activities. nih.govcmu.ac.thmdpi.com

In a typical docking study, the compound of interest is placed in the binding site of a model receptor, and its conformational flexibility is explored to find the most stable binding pose. The stability of the resulting complex is often evaluated using a scoring function that estimates the binding affinity. For instance, studies on other chlorinated phenol derivatives have explored their binding with enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. mdpi.com The results of such studies can reveal key interactions that stabilize the ligand-receptor complex.

| Compound Class | Model Receptor/Enzyme | Key Finding |

| 2-Chloro-5-fluoro phenol | Staphylococcus aureus Tyrosyl-tRNA synthetase, human dihydroorotate (B8406146) dehydrogenase | Supports antibacterial activity and strong interaction with DHODH inhibitor. nih.gov |

| Chlorochalcone Derivatives | Cyclooxygenase-2 (COX-2) | Able to bind to key amino acid residues in the active site. cmu.ac.th |

| 2-(2,4-Dichlorophenoxy)acetamide Derivatives | Cyclooxygenase-2 (COX-2) | Compounds effectively interacted with the COX-2 active site. mdpi.com |